molecular formula C14H13NO4S2 B2547377 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1164551-10-3

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2547377
CAS No.: 1164551-10-3
M. Wt: 323.38
InChI Key: RBFAZZXBOAKXHR-DHZHZOJOSA-N
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Description

3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS: 1164551-10-3) is a rhodanine-derived thiazolidinone compound with a molecular formula of C₁₄H₁₃NO₄S₂ and a molecular weight of 323.387 g/mol . Its structure features a 1,3-thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at the 5-position, a thioxo group at the 2-position, and a propanoic acid moiety at the 3-position. The (5E) configuration indicates the stereochemistry of the exocyclic double bond. Key physical properties include a melting point of 122–124°C (reported for structurally similar compounds) , a density of ~1.45 g/cm³, and moderate polarity due to the carboxylic acid and sulfur-containing functional groups . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of multi-target ligands for metabolic disorders such as diabetes mellitus .

Properties

IUPAC Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFAZZXBOAKXHR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H13_{13}N1_{1}O4_{4}S2_{2}
  • Molecular Weight : 337.4 g/mol

Structure

The structural representation highlights the thiazolidinone core with a methoxyphenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound showed superior antibacterial activity against several Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The most active analogs displayed MIC values ranging from 0.004 to 0.045 mg/mL against various bacterial strains.
  • Bacterial Strains Tested : Included Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae.
CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strain
80.0040.008E. cloacae
110.0110.030S. aureus
120.0150.020B. cereus

The antibacterial mechanism is hypothesized to involve inhibition of key enzymes such as MurB in E. coli, which is critical for bacterial cell wall synthesis.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. It has been shown to be effective against various fungi with MIC values comparable to those of established antifungal agents.

Key Findings:

  • Most Sensitive Fungi : Trichoderma viride
  • Most Resistant Fungi : Aspergillus fumigatus
CompoundMIC (mg/mL)Fungal Strain
150.004T. viride
100.060A. fumigatus

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed varying degrees of toxicity against normal human cells (MRC5). The results indicated that while some derivatives were potent antimicrobial agents, they also displayed cytotoxic effects that warrant further investigation.

Study on Thiazolidinone Derivatives

A comprehensive study published in the journal Molecules evaluated a series of thiazolidinone derivatives, including our compound of interest. The study concluded that modifications on the thiazolidinone scaffold significantly influenced both antibacterial and antifungal activities.

Clinical Relevance

Given the rising resistance to conventional antibiotics, compounds like This compound present promising alternatives for developing new antimicrobial agents.

Comparison with Similar Compounds

Arylidene Substituent Variations

  • Pyridinyl Derivatives: 2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (C₁₂H₁₀N₂O₃S₂, MW: 294.34 g/mol) replaces the 4-methoxyphenyl group with a 3-pyridinyl moiety. 2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (C₁₂H₁₀N₂O₃S₂, MW: 294.34 g/mol) exhibits similar properties but with altered electronic effects due to the para-pyridinyl substitution .
  • Electron-Withdrawing Groups: 3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (C₁₃H₁₀N₂O₅S₂, MW: 354.36 g/mol) incorporates a nitro group, enhancing electrophilicity and reactivity in Michael addition reactions .

Functional Group Modifications

  • Ester Derivatives: Ethyl ester analogs (e.g., ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate) exhibit improved cell permeability compared to carboxylic acids due to reduced polarity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) LogP Source
Target Compound C₁₄H₁₃NO₄S₂ 323.39 4-Methoxyphenyl, propanoic acid 122–124* 2.1
2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid C₁₂H₁₀N₂O₃S₂ 294.34 3-Pyridinyl N/A 1.8
3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid C₁₃H₁₀N₂O₅S₂ 354.36 4-Nitrophenyl N/A 2.9
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate C₁₂H₁₁NO₃S₃ 327.40 Thiophen-2-yl, ethyl ester N/A 3.2

*Melting point inferred from structurally similar compounds .

Research Findings

  • Synthetic Routes: The target compound is synthesized via Knoevenagel condensation of 2,4-thiazolidinedione with 4-methoxybenzaldehyde, followed by alkylation with 3-chloropropanoic acid . Similar derivatives are prepared using aldehydes with varied electronic profiles (e.g., nitro, pyridinyl) .
  • Biological Evaluation: Antidiabetic Activity: The 4-methoxyphenyl derivative demonstrates dual PPAR-γ/α-glucosidase inhibitory activity (IC₅₀: 12.3 μM for PPAR-γ), outperforming non-methoxy analogs . Antimicrobial Potential: Thiophene-substituted analogs exhibit moderate antibacterial activity (MIC: 32 μg/mL against S. aureus) due to enhanced membrane penetration .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro) improve electrophilicity but reduce solubility .
    • Pyridinyl derivatives show higher metabolic stability in hepatic microsome assays compared to phenyl analogs .

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